SKLB188 SKLB188 SKLB188 is a potent and selective EGFR inhibitor. SKLB188 inhibits the growth of head and neck squamous cell carcinoma by suppressing EGFR signalling. SKLB188 inhibited HNSCC cell proliferation by inducing G1 cell cycle arrest, which was associated with downregulating the expression of Cdc25A, cyclins D1/A and cyclin-dependent kinases (CDK2/4), and upregulating the expression of cyclin-dependent kinase (CDK) inhibitors (p21Cip1 and p27Kip1), leading to decreased phosphorylation of Rb. SKLB188 also induced caspase-dependent apoptosis of HNSCC cells by downregulating the expression of Mcl-1 and survivin.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0543340
InChI:
SMILES:
Molecular Formula:
Molecular Weight:

SKLB188

CAS No.:

Cat. No.: VC0543340

Molecular Formula:

Molecular Weight:

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

SKLB188 -

Specification

IUPAC Name Unknown
Appearance Solid powder

Introduction

Discovery and Development

SKLB188 was identified through a comprehensive screening process of an in-house focused library containing approximately 650,000 known kinase inhibitors and kinase inhibitor-like compounds with common kinase inhibitor core scaffolds . This screening effort was conducted to discover novel compounds with potent EGFR inhibitory activity, particularly for application in HNSCC treatment.

The compound was synthesized at the State Key Laboratory of Biotherapy, Sichuan University (Chengdu, China), representing an important advancement in cancer therapeutics research from this institution . The identification of SKLB188 as a lead compound for EGFR inhibition demonstrates the value of large-scale screening approaches in discovering novel anticancer agents with specific molecular targets.

Mechanism of Action

EGFR Inhibition

SKLB188 primarily functions by inhibiting EGFR signaling, which plays a crucial role in cancer cell proliferation, survival, and metastasis. The compound binds to the kinase domain of EGFR, preventing ATP binding and subsequent activation of downstream signaling cascades . In vitro kinase assays have demonstrated that SKLB188 inhibits the activity of recombinant human EGFR with remarkable potency (IC₅₀ = 5 nM) .

Western blot analysis has confirmed that SKLB188 effectively inhibits the phosphorylation of EGFR and its key downstream targets, including extracellular signal-regulated protein kinases 1 and 2 (Erk1/2) and Akt, in HNSCC cells . This inhibition of both EGFR and its downstream effectors suggests a comprehensive blockade of EGFR-mediated signaling pathways, which are critical for cancer cell survival and proliferation.

Cell Cycle Effects

SKLB188 induces G₁ cell cycle arrest in HNSCC cells through modulation of several key cell cycle regulators . The compound's effects on the cell cycle involve:

  • Downregulation of Cdc25A, a phosphatase that plays a crucial role in cell cycle progression

  • Reduction in cyclins D1 and A expression, which are essential for G₁/S transition

  • Decreased expression of cyclin-dependent kinases (CDK2/4), which partner with cyclins to drive cell cycle progression

  • Upregulation of CDK inhibitors p21Cip1 and p27Kip1, which block CDK activity and halt cell cycle progression

  • Decreased phosphorylation of Rb (retinoblastoma protein), preventing E2F-mediated transcription of genes required for S-phase entry

These molecular alterations collectively result in G₁ cell cycle arrest, preventing cancer cells from progressing through the cell division cycle and thereby inhibiting proliferation.

Apoptotic Pathways

In addition to cell cycle arrest, SKLB188 induces caspase-dependent apoptosis in HNSCC cells through several mechanisms:

  • Downregulation of anti-apoptotic protein Mcl-1, which normally inhibits the intrinsic apoptotic pathway

  • Reduction in survivin expression, an inhibitor of apoptosis that blocks caspase activation

  • Activation of caspase-dependent apoptotic pathways, leading to programmed cell death

Preclinical Studies

In Vitro Studies

SKLB188 has demonstrated significant anticancer activity in various in vitro studies using HNSCC cell lines. Table 1 summarizes the key findings from these in vitro investigations:

ParameterResultsCell LinesReference
EGFR Inhibition (IC₅₀)5 nMRecombinant human EGFR
Cell ProliferationSignificant inhibitionFaDu, PCI-13
Cell Cycle EffectsG₁ arrestHNSCC cell lines
Apoptosis InductionCaspase-dependentHNSCC cell lines
EGFR SignalingInhibition of EGFR, Erk1/2, and Akt phosphorylationHNSCC cell lines

These in vitro studies provide strong evidence for the anticancer activity of SKLB188 against HNSCC cells through EGFR inhibition, cell cycle arrest, and apoptosis induction. The compound's potent EGFR inhibitory activity (IC₅₀ = 5 nM) is particularly noteworthy, suggesting high target specificity and potential therapeutic efficacy.

In Vivo Studies

The anticancer activity of SKLB188 has also been evaluated in vivo using xenograft mouse models. FaDu cells (an HNSCC cell line) were implanted subcutaneously into nude mice, and the animals were treated with different doses of SKLB188 or vehicle control . Iressa (Gefitinib), another EGFR inhibitor, was used as a comparison in some experiments.

Key findings from the in vivo studies include:

  • Dose-dependent inhibition of FaDu xenograft growth in nude mice

  • Concurrent inhibition of Erk1/2 and Akt phosphorylation in tumor tissues

  • No obvious toxicity observed in mice during treatment

Table 2 provides details of the in vivo study design and outcomes:

ParameterDetailsReference
Animal ModelNude mice with subcutaneous FaDu xenografts
Dosage12.5, 25, and 50 mg/kg SKLB188
Control GroupsVehicle control and 12.5 mg/kg Iressa (Gefitinib)
Administration RouteOral, once daily
Tumor GrowthDose-dependent inhibition
Molecular ChangesDecreased phosphorylation of Erk1/2 and Akt in tumors
ToxicityNo obvious toxicity observed

These in vivo findings complement the in vitro results, confirming the anticancer activity of SKLB188 in a more physiologically relevant context. The observed inhibition of xenograft growth, coupled with decreased phosphorylation of key signaling molecules in tumor tissues, provides compelling evidence for the potential therapeutic efficacy of SKLB188 against HNSCC.

Current Research Status and Future Directions

SKLB188 remains in preclinical development, with comprehensive in vitro and in vivo studies demonstrating its anticancer activity against HNSCC . The results provide a strong rationale for further clinical investigation of SKLB188 as a targeted therapy for HNSCC.

Future research directions for SKLB188 may include:

  • Detailed pharmacokinetic and pharmacodynamic studies to optimize dosing and administration

  • Toxicology studies to assess safety for clinical translation

  • Investigation of potential resistance mechanisms and combination strategies

  • Exploration of efficacy in additional cancer types with EGFR dependence

  • Advancement to clinical trials to evaluate safety and efficacy in patients

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator